![molecular formula C9H14N2O3S B2684938 N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide CAS No. 1158612-77-1](/img/structure/B2684938.png)
N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide
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Overview
Description
Morpholine is a common structural motif in organic chemistry, characterized by a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . Carboxamides, on the other hand, are organic compounds that contain a functional group consisting of a carbonyl (C=O) and an amine (NH2) linked together . The specific compound you mentioned seems to be a fusion of these two structures, which could potentially give it unique chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely feature the morpholine ring and a carboxamide group. The morpholine ring is known to adopt a chair conformation . The carboxamide group, being planar, could form hydrogen bonds with other molecules .Chemical Reactions Analysis
Morpholine derivatives are known to participate in a variety of chemical reactions, often acting as bases or nucleophiles . Carboxamides can undergo hydrolysis, reduction, and reactions with organometallic reagents .Physical And Chemical Properties Analysis
Morpholine is a colorless liquid with a weak, ammonia-like odor . Carboxamides are typically solid at room temperature . The specific physical and chemical properties of “N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide” would depend on the exact arrangement of these groups in the molecule.Scientific Research Applications
- Researchers have successfully polymerized N-(2-oxotetrahydrothiophen-3-yl)acrylamide on the surface of amine-functionalized magnetic silica nanocomposites using an ultrasound-assisted method . This approach led to the formation of magnetically recoverable MnO2 nanoparticles. These nanoparticles serve as a catalyst for the selective aerobic oxidation of alcohols to aldehydes and ketones in a mixture of dimethyl sulfoxide (DMSO) and water. The catalyst can be easily separated and reused without significant loss of activity.
Catalysis and Green Chemistry
Mechanism of Action
Target of Action
N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide is a complex compound that has been found to interact with various targets. It has been reported to be involved in the catalytic selective oxidation of alcohols to aldehydes and ketones . The compound is polymerized on the surface of amine functionalized magnetic silica nanocomposites .
Mode of Action
The interaction of N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide with its targets involves a series of biochemical reactions. The compound is polymerized on the surface of amine functionalized magnetic silica nanocomposites via an ultrasound-assisted method . Then, MnO2 nanoparticles are formed on the surface of the polymer functionalized magnetic nanocomposites .
Biochemical Pathways
N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide affects the biochemical pathway of the selective aerobic oxidation of alcohols to aldehydes and ketones . This process involves the formation of MnO2 nanoparticles on the surface of the polymer functionalized magnetic nanocomposites .
Result of Action
The result of the action of N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide is the selective aerobic oxidation of alcohols to aldehydes and ketones . This process is facilitated by the MnO2 nanoparticles formed on the surface of the polymer functionalized magnetic nanocomposites .
Action Environment
The action of N-(2-oxotetrahydrothiophen-3-yl)morpholine-4-carboxamide can be influenced by various environmental factors. For instance, the ultrasound-assisted method used in the polymerization process may affect the compound’s action . .
Safety and Hazards
properties
IUPAC Name |
N-(2-oxothiolan-3-yl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c12-8-7(1-6-15-8)10-9(13)11-2-4-14-5-3-11/h7H,1-6H2,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCOZSZJUXEGIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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